molecular formula C11H12N2O5 B5717801 Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate CAS No. 5878-62-6

Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate

Cat. No.: B5717801
CAS No.: 5878-62-6
M. Wt: 252.22 g/mol
InChI Key: RBXAWSIVJPKHKF-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate is an organic compound with a complex structure that includes a nitrophenyl group, an acetyl group, and an amino acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate typically involves the following steps:

    Nitration of Phenylacetic Acid: The starting material, phenylacetic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acetylation: The nitrated phenylacetic acid is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 2-(2-nitrophenyl)acetic acid.

    Amidation: The 2-(2-nitrophenyl)acetic acid is reacted with methyl glycinate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Aqueous sodium hydroxide (NaOH).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: Methyl 2-[[2-(2-aminophenyl)acetyl]amino]acetate.

    Hydrolysis: 2-[[2-(2-nitrophenyl)acetyl]amino]acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[[2-(4-nitrophenyl)acetyl]amino]acetate: Similar structure but with the nitro group in the para position.

    Ethyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate is unique due to the specific positioning of the nitro group and the methyl ester, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-18-11(15)7-12-10(14)6-8-4-2-3-5-9(8)13(16)17/h2-5H,6-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXAWSIVJPKHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358084
Record name methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5878-62-6
Record name methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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